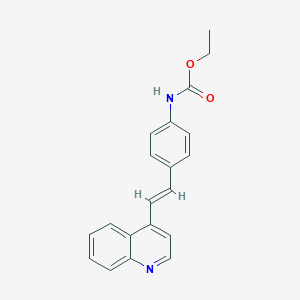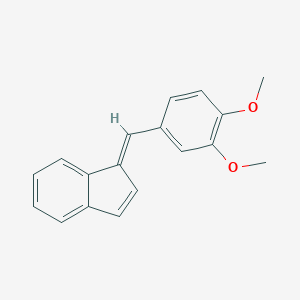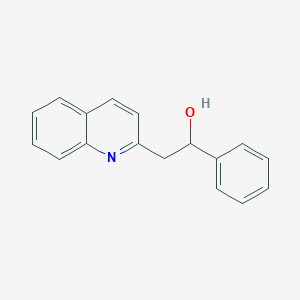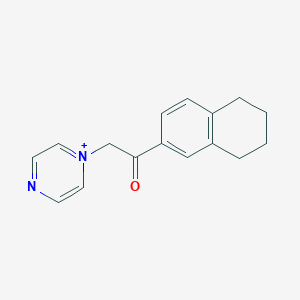
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid, also known as CMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and biotechnology. CMIC is a derivative of indole, a naturally occurring compound found in plants and animals, and has been synthesized through various methods. In
作用機序
The mechanism of action of 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has also been shown to induce the expression of certain genes involved in apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. Studies have shown that 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, leading to the induction of apoptosis. 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid in lab experiments is its potential as a cancer therapy. 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to inhibit the growth of cancer cells, making it a promising candidate for further research. However, there are also limitations to using 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid in lab experiments. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer therapy. Another limitation is the potential for toxicity, which needs to be carefully studied before 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can be used in clinical trials.
将来の方向性
There are many future directions for research on 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid. One direction is to further study its mechanism of action, which will help to optimize its use in cancer therapy. Another direction is to study its potential as a treatment for other diseases, such as inflammatory and oxidative stress-related diseases. Additionally, research can be done to optimize the synthesis method of 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid and to study its potential as a drug delivery system. Overall, 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has great potential for future research and development in the field of medicine and biotechnology.
合成法
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can be synthesized through various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with an amine in the presence of an acid catalyst. The Pictet-Spengler reaction, on the other hand, involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst and a cyclization agent.
科学的研究の応用
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been studied extensively for its potential applications in medicine and biotechnology. One of the most promising applications of 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid is in cancer therapy. Studies have shown that 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
製品名 |
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid |
|---|---|
分子式 |
C18H14ClNO5 |
分子量 |
359.8 g/mol |
IUPAC名 |
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C18H14ClNO5/c1-10-17(18(23)24)14-8-13(25-9-16(21)22)5-6-15(14)20(10)12-4-2-3-11(19)7-12/h2-8H,9H2,1H3,(H,21,22)(H,23,24) |
InChIキー |
BMJFEEJWMOZDLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC(=CC=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
正規SMILES |
CC1=C(C2=C(N1C3=CC(=CC=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)



![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)
![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271384.png)
